Formononetin-B-D-glucuronide sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

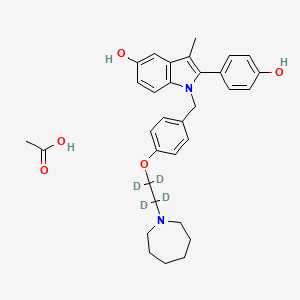

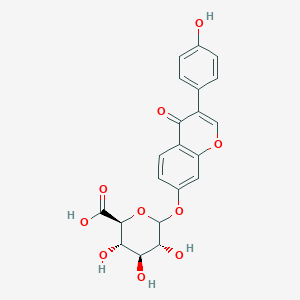

Formononetin-B-D-glucuronide sodium salt is a bioactive derivative originating from formononetin . Formononetin is an isoflavone occurring naturally in numerous plant species . This compound is used in the research of osteoporosis and estrogen-related disorders . It has a molecular formula of C22H20O10 and a molecular weight of 444.39.

Synthesis Analysis

The synthesis of Formononetin-B-D-glucuronide sodium salt involves glucuronidation, a metabolic process carried out by the human UDP-glucuronosyltransferase (UGT) family of enzymes . This biosynthetic reaction plays a role in the conjugation and excretion of endogenous substrates, such as steroids, bilirubin, and bile acids . UGT activity results in the conjugation of glucuronic acid to substrates containing sulfhydryl, hydroxyl, aromatic amino, or carboxylic acid moieties .Molecular Structure Analysis

Formononetin, the parent compound of Formononetin-B-D-glucuronide sodium salt, is an O-methylated isoflavone . It predominantly occurs in leguminous plants and Fabaceae, particularly in beans, such as green beans, lima beans, soy, and many others, as the free aglycone or in form of its glucoside ononin .Chemical Reactions Analysis

Formononetin-B-D-glucuronide sodium salt is involved in various chemical reactions. One of the key enzymes involved in these reactions is β-glucuronidase (β-GLU), a hydrolase that is widely distributed in mammalian tissues, body fluids, and microbiota . β-GLU catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone, resulting in different physiological reactions .Physical And Chemical Properties Analysis

Formononetin-B-D-glucuronide sodium salt has a molecular formula of C22H20O10 and a molecular weight of 444.39. More detailed physical and chemical properties may be available from manufacturers or chemical databases.科学的研究の応用

Anti-Inflammatory and Antioxidant Potential

Formononetin-B-D-glucuronide sodium salt, derived from Formononetin (FMNT), has shown profound anti-inflammatory and antioxidant potential . It has been found to be associated with the treatment of many diseases related to inflammation and oxidative stress .

Pharmaceutical Research

In the field of pharmaceutical research, this compound holds immense promise. Its unique molecular structure and inherent bioactivity make it a compelling target for the development of innovative drug candidates . The conjugation of formononetin with a glucuronic acid moiety enhances the compound’s solubility and bioavailability, potentially improving its pharmacokinetic profile and increasing its therapeutic efficacy .

Treatment of Various Diseases

Formononetin-B-D-glucuronide sodium salt has shown potential in the prevention and treatment of cancers, neurological diseases, fibrotic diseases, allergic diseases, metabolic diseases, cardiovascular diseases, gastrointestinal diseases, and autoimmune diseases .

Natural Product Investigations

This compound is also of interest to natural product chemists and researchers . It offers a versatile platform for exploration and innovation in the field of natural product chemistry .

Analytical Methods Development

Researchers and analysts can utilize this compound to develop and validate analytical methods, ensuring the accurate identification, quantification, and characterization of related isoflavone derivatives in complex matrices, such as botanical extracts or biological samples .

Osteoporosis and Estrogen-Related Disorders Research

Formononetin-B-D-glucuronide sodium salt is used in the research of osteoporosis and estrogen-related disorders . Its unique properties make it a valuable asset in these fields .

作用機序

Safety and Hazards

特性

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O10/c22-10-3-1-9(2-4-10)13-8-29-14-7-11(5-6-12(14)15(13)23)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIBOZXVZLENRZ-DAZJWRSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

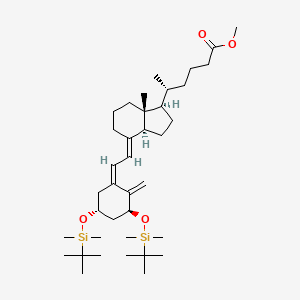

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)